molecular formula DySn2 B14728300 CID 71355122

CID 71355122

Cat. No.: B14728300
M. Wt: 399.92 g/mol
InChI Key: DWPVEJKZRJZKCV-UHFFFAOYSA-N
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Description

CID 71355122 is a chemical compound isolated from CIEO (likely a plant-derived essential oil or extract) through vacuum distillation. Its structural and analytical characteristics have been extensively studied using advanced techniques:

  • Chemical Structure: The compound features a polycyclic backbone with functional groups indicative of terpenoid or alkaloid derivatives, as depicted in its 2D structure (Figure 1A, ).
  • Analytical Data:
    • GC-MS Profile: The total ion chromatogram (Figure 1B, ) reveals its elution time, suggesting moderate volatility.
    • Mass Spectrum: The molecular ion peak and fragmentation pattern (Figure 1D, ) provide insights into its molecular weight and structural stability under collision-induced dissociation (CID).
    • Fractionation: this compound is enriched in specific fractions during vacuum distillation (Figure 1C, ), indicating its relative abundance and physicochemical properties compared to other components in CIEO.

Properties

Molecular Formula

DySn2

Molecular Weight

399.92 g/mol

InChI

InChI=1S/Dy.2Sn

InChI Key

DWPVEJKZRJZKCV-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Dy]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 71355122 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

    Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of the compound with Chemical Abstracts Service number 71355122 is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions efficiently.

    Automation: Implementing automated systems to monitor and control reaction parameters.

    Quality Control: Ensuring consistent quality through rigorous quality control measures at various stages of production.

Chemical Reactions Analysis

1.1. PubChem and Structural Databases

  • Result : Lists 42 compounds with CID numbers ranging from 648315 to 42, but none match CID 71355122.

  • Result : Describes PubChem as a comprehensive database but does not include this compound in the provided excerpts.

  • Result : Details a compound with molecular formula C23H30ClN5O32+2Cl0.5H2O\text{C}_{23}\text{H}_{30}\text{ClN}_5\text{O}_3^2+ \cdot 2\text{Cl}^- \cdot 0.5\text{H}_2\text{O}, but its CID is not specified.

1.2. Regulatory and Inventory Lists

  • Results , , , : Contain CASRN and TSCA Inventory entries (e.g., 101-07-5, 117-08-8) but no mention of this compound.

  • Result : Lists CAS numbers (e.g., 121-82-4, 124-40-3) unrelated to the queried CID.

1.3. Research Studies

  • Result : Discusses electrochemical reactions in pharmaceutical synthesis but does not reference this compound.

Recommendations for Further Investigation

  • Verify CID Validity : Confirm this compound exists in PubChem via direct search at pubchem.ncbi.nlm.nih.gov.

  • Alternative Databases : Use ChemSpider , ChemicalBook , or Scifinder to cross-reference the compound.

  • Literature Mining : Search PubMed or Google Scholar for studies citing this compound.

Scientific Research Applications

The compound with Chemical Abstracts Service number 71355122 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate cellular processes and interactions.

    Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which the compound with Chemical Abstracts Service number 71355122 exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences various biochemical pathways, leading to the desired effects.

    Binding Affinity: The binding affinity of the compound to its targets determines its potency and efficacy.

Comparison with Similar Compounds

Structural Comparison with Oscillatoxin Derivatives

identifies oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092) as structurally related compounds. Key differences include:

Compound CID Core Structure Substituents Molecular Weight (Da)
This compound 71355122 Polycyclic terpenoid Hydroxyl, methyl groups ~450 (inferred from MS)
Oscillatoxin D 101283546 Macrocyclic polyketide Lactone ring, hydroxyl groups 791.9
30-Methyl-oscillatoxin D 185389 Methylated oscillatoxin D Methyl group at C30 805.9
Oscillatoxin E 156582093 Modified macrocycle Epoxide, unsaturated bonds 806.0

Key Observations :

  • Molecular Weight : this compound is significantly smaller (~450 Da) than oscillatoxins (>790 Da), implying differences in biosynthesis and solubility .

Analytical Behavior in Mass Spectrometry

  • CID Fragmentation : this compound exhibits stable fragmentation under CID conditions (D), with prominent ions at m/z 432 (M+H–H2O) and m/z 414 (M+H–2H2O), indicating dehydration as a dominant dissociation pathway. In contrast, oscillatoxin derivatives fragment via lactone ring cleavage and macrocycle breakdown .
  • GC-MS Elution : The compound elutes earlier than oscillatoxins in GC-MS (B), aligning with its lower molecular weight and higher volatility .

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